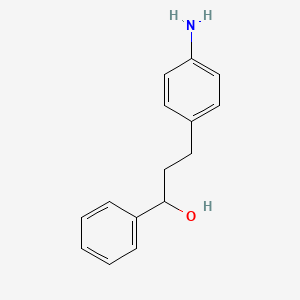

3-(4-Aminophenyl)-1-phenylpropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,15,17H,8,11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGFAPZFIPZNPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Aminophenyl 1 Phenylpropan 1 Ol and Analogues

Retrosynthetic Analysis and Strategic Precursors

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning syntheses. wikipedia.org It involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgnumberanalytics.com For 3-(4-aminophenyl)-1-phenylpropan-1-ol, the analysis begins by identifying key bonds that can be disconnected based on reliable chemical reactions. amazonaws.com

The primary disconnections for the target molecule are within the three-carbon propyl chain and the carbon-nitrogen bond. A logical disconnection strategy is as follows:

C1-OH Bond Disconnection : This disconnection points to the reduction of a ketone functional group. This identifies the immediate precursor as 3-(4-aminophenyl)-1-phenylpropan-1-one . This ketone is a crucial intermediate in many synthetic routes.

C1-C2 and C2-C3 Bond Disconnections : Further deconstruction of the propanone backbone suggests an aldol-type condensation reaction. numberanalytics.com This leads to precursors such as acetophenone (B1666503) and a derivative of 4-aminobenzaldehyde.

Functional Group Interconversion (FGI) : The amino group is often introduced late in the synthesis due to its reactivity. A common strategy is to carry the nitro group through the synthetic sequence and reduce it to an amine in the final steps. This identifies 3-(4-nitrophenyl)-1-phenylpropan-1-one as a key strategic intermediate.

This retrosynthetic logic points to a convergent synthesis where the main backbone is constructed first, followed by key functional group transformations. The most strategically important precursor is the chalcone (B49325) derivative, 1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one . This α,β-unsaturated ketone can be synthesized via a Claisen-Schmidt condensation between acetophenone and 4-nitrobenzaldehyde (B150856). Subsequent reduction of the double bond, ketone, and nitro group leads to the target molecule.

Established and Evolving Synthetic Approaches to the Propan-1-ol Scaffold

Building upon the retrosynthetic blueprint, several forward-synthetic methods have been developed to construct the 3-aryl-1-propan-1-ol scaffold.

This approach is a robust and widely used method for synthesizing γ-aryl propanols. The synthesis begins with a base-catalyzed Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde. For the target molecule, acetophenone is condensed with 4-nitrobenzaldehyde to yield the chalcone, 1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one.

The subsequent step involves the sequential or concurrent reduction of the three reducible functional groups: the alkene, the ketone, and the nitro group.

Step 1: Chalcone Formation (Condensation) :

Reactants: Acetophenone and 4-Nitrobenzaldehyde

Conditions: Typically catalyzed by NaOH or KOH in an alcohol solvent.

Product: 1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one

Step 2: Multi-site Reduction :

The reduction of the α,β-unsaturated ketone (chalcone) can be achieved using various reducing agents. A common method is catalytic hydrogenation, which can simultaneously reduce the C=C double bond, the C=O ketone, and the NO₂ nitro group in a single step, offering high atom economy. Alternatively, selective reductions can be performed. For instance, sodium borohydride (B1222165) (NaBH₄) can reduce the ketone, while the double bond might be reduced separately using catalytic hydrogenation before the final nitro group reduction.

Catalytic hydrogenation is a cornerstone of this synthetic field, particularly for the reduction of nitro groups to amines. google.comresearchgate.net The conversion of 4-(4-nitrophenyl) precursors to their 4-(4-aminophenyl) counterparts is efficiently achieved using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel in the presence of hydrogen gas. google.comgoogle.com This method is valued for its clean conversion and high yields. google.com For the synthesis of this compound, catalytic hydrogenation is often the final step, reducing the nitro group of a precursor like 3-(4-nitrophenyl)-1-phenylpropan-1-ol.

Reductive amination, or reductive alkylation, is another powerful method for forming amines from carbonyl compounds. wikipedia.orgyoutube.commasterorganicchemistry.com This reaction involves the formation of an intermediate imine from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine. organic-chemistry.org While not the most direct route to the primary aniline (B41778) of the target molecule, it is a highly versatile method for creating analogues with secondary or tertiary amines on the phenyl ring or at the C3 position. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.com

Table 1: Selected Catalytic Systems for Nitro Group Reduction

| Catalyst | Hydrogen Source | Substrate Type | Typical Solvent | Key Advantages |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Aromatic Nitro Compounds | Ethanol, Methanol, Ethyl Acetate | High efficiency, widely used |

| Raney Ni | H₂ gas | Aromatic Nitro Compounds | Alcohols | Cost-effective, highly active |

| PtO₂ (Adams' catalyst) | H₂ gas | Aromatic Nitro Compounds | Acetic Acid, Ethanol | Effective under mild conditions |

| NaBH₄/NiCl₂ | In situ H₂ generation | Aromatic Nitro Compounds | Methanol | Avoids high-pressure H₂ gas |

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govnih.gov This reaction is exceptionally useful for synthesizing β-amino carbonyl compounds, which are direct precursors to 1,3-amino alcohols. researchgate.netorganic-chemistry.org

For a structure analogous to the target, a Mannich reaction could be employed using acetophenone, formaldehyde, and an aniline derivative. For instance, reacting acetophenone, formaldehyde, and 4-nitroaniline (B120555) would produce 3-(4-nitroanilino)-1-phenylpropan-1-one. This Mannich base can then be subjected to reduction of the ketone and the nitro group to yield a 1,3-amino alcohol. This pathway offers an alternative to the Michael addition approach for constructing the C2-C3 bond and introducing the nitrogen atom simultaneously.

Stereoselective Synthesis of Chiral this compound

The C1 carbon of this compound is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). The synthesis of a single enantiomer, known as asymmetric or stereoselective synthesis, is crucial in medicinal chemistry as different enantiomers can have distinct biological activities. google.com

The most direct method to introduce chirality into the target molecule is through the asymmetric reduction of the prochiral ketone precursor, 3-(4-aminophenyl)-1-phenylpropan-1-one or its nitro analogue. nih.gov

Several powerful techniques exist for this transformation:

Catalytic Asymmetric Reduction with Chiral Boranes : The Corey-Bakshi-Shibata (CBS) reduction is a prominent example. It utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source (like BH₃·THF or catecholborane) to reduce ketones to alcohols with high enantioselectivity. google.com The choice of the proline-derived catalyst ((R) or (S)) determines the stereochemistry of the resulting alcohol.

Biocatalytic Reductions : Enzymes, particularly ketoreductases (KREDs), and whole-cell systems like baker's yeast (Saccharomyces cerevisiae), are increasingly used for their exceptional selectivity. nih.gov These biocatalysts can reduce ketones to a single enantiomer of the alcohol with very high enantiomeric excess (ee), often exceeding 99%. nih.gov The reactions are performed under mild, environmentally benign conditions.

Asymmetric Transfer Hydrogenation (ATH) : This method uses a chiral transition metal complex (typically Ruthenium, Rhodium, or Iridium) to catalyze the transfer of hydrogen from a simple hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone. The chirality is induced by the chiral ligands coordinated to the metal center.

Table 2: Examples of Asymmetric Reduction Methods for Prochiral Ketones

| Method | Catalyst/Reagent | Typical Substrate | Product Configuration | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| CBS Reduction | (R)-CBS catalyst + BH₃·THF | Aryl alkyl ketones | (S)-Alcohol | >95% |

| CBS Reduction | (S)-CBS catalyst + BH₃·THF | Aryl alkyl ketones | (R)-Alcohol | >95% |

| Biocatalytic Reduction | Yeast Reductase (e.g., YOL151W) | 3-Chloro-1-phenyl-1-propanone | (S)-Alcohol | ~100% nih.gov |

| Asymmetric Transfer Hydrogenation | Ru(II)-chiral diamine complex | Aryl ketones | (R)- or (S)-Alcohol | >98% |

Chiral Auxiliary and Catalyst-Mediated Syntheses

The enantioselective synthesis of β-amino alcohols is frequently accomplished through the catalytic asymmetric reduction of precursor β-amino ketones. This approach relies on chiral catalysts to control the stereochemical outcome of the reduction of the ketone group to a hydroxyl group, establishing the desired stereocenter.

One prominent method involves the asymmetric hydrogenation of β-amino ketones. Transition metal complexes featuring chiral ligands are widely used for this purpose. For instance, ruthenium catalysts combined with chiral diphosphine and diamine ligands have demonstrated high activity and enantioselectivity in the hydrogenation of various ketones. nih.gov The general principle involves the coordination of the ketone to the chiral metal center, which then facilitates the transfer of hydrogen from one specific enantioface, leading to the formation of the chiral alcohol with high enantiomeric excess (ee). nih.gov While this is a general strategy, specific applications to 3-(4-aminophenyl)-1-phenylpropan-1-one would follow this established catalytic cycle.

Another powerful catalytic system employs oxazaborolidine catalysts, as popularized in the Corey-Bakshi-Shibata (CBS) reduction. These catalysts, generated from chiral amino alcohols, are used in catalytic amounts with a stoichiometric reducing agent like borane to achieve highly enantioselective reductions of prochiral ketones. mdpi.com The predictable stereochemical outcome is dictated by the conformation of the ketone in the catalyst-substrate complex. wikipedia.org

A patented method for preparing optically active 3-amino-1-phenylpropanol derivatives involves an asymmetric reduction reaction using a spiroborate ester catalyst and a hydrogen donor. google.com This process is reported to produce the desired chiral amino alcohol with high yield and high optical purity, achieving an enantiomeric excess of 80% or more. google.com This highlights the industrial relevance of developing potent chiral catalyst systems that can deliver high enantioselectivity under practical conditions. The key advantage of catalyst-mediated synthesis is the ability to generate large quantities of a chiral product from a small amount of a chiral catalyst, which is a highly atom-economical approach. wikipedia.org

| Catalyst Type | Precursor | Key Features | Reported ee |

| Ru-Diphosphine/Diamine Complex | β-Amino Ketone | High reactivity and enantioselectivity for asymmetric hydrogenation. nih.gov | Often >90% |

| Oxazaborolidine (CBS Catalyst) | Prochiral Ketone | Catalytic in chiral inductor; predictable stereochemistry. mdpi.com | 91-98% for aryl ketones mdpi.com |

| Spiroborate Ester Catalyst | β-Amino-1-phenylpropanone | High yield and optical purity in asymmetric reduction. google.com | ≥80% google.com |

Biocatalytic Approaches for Enantiomeric Enrichment

Biocatalysis has emerged as a powerful and sustainable alternative for producing enantiomerically pure compounds. google.com Enzymes operate under mild conditions with high stereoselectivity, making them ideal for the synthesis of chiral pharmaceutical intermediates like β-amino alcohols. Two primary biocatalytic strategies are employed: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral substrate.

Kinetic Resolution: This method uses an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the modified product. Lipases are commonly used for the kinetic resolution of racemic alcohols and their derivatives. In the case of a racemic β-amino alcohol, a lipase (B570770) can catalyze the enantioselective acylation of one enantiomer, leaving the other enantiomer as an unreacted, enantiopure alcohol. This process has been successfully applied to various amino alcohols, achieving high enantiomeric excesses (≥95%).

Asymmetric Synthesis: A more efficient approach is the direct asymmetric synthesis from a prochiral precursor, which can theoretically achieve a 100% yield of the desired enantiomer. Transaminases (TAs), particularly ω-transaminases, are well-suited for this purpose. These enzymes catalyze the transfer of an amino group from an amine donor (like L-alanine or isopropylamine) to a ketone acceptor. To synthesize a chiral β-amino alcohol, a corresponding β-hydroxy ketone would serve as the prochiral substrate. The transaminase selectively adds the amino group to produce one specific enantiomer of the β-amino alcohol. The challenge often lies in the unfavorable reaction equilibrium, which can be overcome by using a large excess of the amine donor or by removing the ketone byproduct in situ. mdpi.com For example, coupling the transaminase reaction with a pyruvate (B1213749) decarboxylase can shift the equilibrium by converting the pyruvate byproduct into volatile acetaldehyde (B116499) and CO2. mdpi.com

| Biocatalytic Method | Enzyme Class | Substrate | Outcome |

| Kinetic Resolution | Lipases | Racemic β-amino alcohol | Separation of one enantiomer (e.g., as an ester) from the unreacted, enantiopure alcohol. |

| Asymmetric Synthesis | Transaminases (ω-TAs) | β-Hydroxy ketone | Direct formation of a single enantiomer of the β-amino alcohol. mdpi.com |

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of this compound and its analogues can be designed to align with the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. semanticscholar.orgsbmu.ac.ir

A key aspect of green synthesis is the choice of solvent. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. For the synthesis of β-amino alcohols, the ring-opening of epoxides with amines has been shown to proceed efficiently in water, often without the need for any catalyst. organic-chemistry.org This approach offers high selectivity and excellent yields while avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org

Atom economy is another critical metric in green chemistry, measuring the efficiency with which atoms from the reactants are incorporated into the final product. wikipedia.org Reactions like asymmetric hydrogenation, where a molecule of H2 is added across a double bond, are highly atom-economical as all atoms of the reactants are incorporated into the product. nih.govwikipedia.org In contrast, synthetic routes that use stoichiometric chiral auxiliaries or protecting groups often have lower atom economy due to the generation of byproducts that must be disposed of.

| Green Chemistry Principle | Application in β-Amino Alcohol Synthesis | Benefit |

| Use of Greener Solvents | Performing reactions in water instead of organic solvents. organic-chemistry.org | Reduces environmental impact, improves safety, lowers costs. |

| Catalysis | Employing biocatalysts (enzymes) or reusable heterogeneous catalysts. google.comorganic-chemistry.org | Mild reaction conditions, high selectivity, catalyst recyclability, reduced waste. |

| Atom Economy | Utilizing addition reactions like catalytic hydrogenation. nih.govwikipedia.org | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. |

Optimization of Reaction Conditions, Yield, and Purity

To ensure a synthetic route is viable for large-scale production, extensive optimization of reaction conditions is necessary to maximize product yield, ensure high purity, and maintain cost-effectiveness.

For chemical syntheses, such as the catalytic hydrogenation of a β-aminoketone, key parameters to optimize include hydrogen pressure, reaction temperature, catalyst loading, and solvent choice. A patent for a related compound, 3-methylamino-1-phenylpropanol, specifies Raney nickel as the catalyst with a hydrogen pressure of 0.3–1.5 MPa and a temperature range of 25–80 °C. google.com The choice of solvent can also significantly impact reaction rate and selectivity.

In biocatalytic processes, optimization involves a different set of parameters. For lipase-catalyzed resolutions, factors such as the choice of lipase, the acyl donor, the solvent (or solvent-free conditions), and temperature are crucial for achieving high enantioselectivity and conversion. For syntheses using transaminases, optimizing the pH, temperature, and the concentration of the amine donor is critical to shift the reaction equilibrium and maximize the yield of the desired chiral amine. mdpi.com For instance, in the synthesis of 3-amino-1-phenylbutane, increasing the temperature from 15 °C to 30 °C and using a 20-fold excess of the alanine (B10760859) amine donor were found to be optimal conditions, leading to yields over 60%. mdpi.com

Purification is a critical final step to achieve high product purity. Common methods include extraction, distillation, and recrystallization. google.com For 3-amino-1-phenylpropanol derivatives, the workup often involves adjusting the pH of the solution to facilitate extraction into an organic solvent, followed by solvent recovery and recrystallization from a suitable solvent like cyclohexane (B81311) to obtain the pure product. google.com

Table of Optimized Reaction Parameters for Analogous Syntheses

| Synthesis Method | Compound | Optimized Parameter | Value/Condition | Outcome |

| Catalytic Hydrogenation | 3-Methylamino-1-phenylpropanol | Hydrogen Pressure | 0.3–1.5 MPa google.com | High Yield |

| Catalytic Hydrogenation | 3-Methylamino-1-phenylpropanol | Temperature | 25–80 °C google.com | High Yield |

| Biocatalytic Asymmetric Synthesis | 3-Amino-1-phenylbutane | Temperature | 30 °C mdpi.com | >60% Yield |

| Biocatalytic Asymmetric Synthesis | 3-Amino-1-phenylbutane | Amine Donor Excess | 20-fold mdpi.com | >60% Yield |

| Purification | 3-Methylamino-1-phenylpropanol | pH Adjustment | 9-14 for extraction google.com | Isolation of crude product |

| Purification | 3-Methylamino-1-phenylpropanol | Recrystallization Solvent | Cyclohexane google.com | High Purity Product |

Chemical Reactivity and Derivatization of 3 4 Aminophenyl 1 Phenylpropan 1 Ol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group (-CH2OH) in 3-(4-Aminophenyl)-1-phenylpropan-1-ol is susceptible to a variety of reactions common to alcohols, most notably oxidation, esterification, and etherification. These transformations are fundamental in synthetic organic chemistry for introducing new functional groups or modifying the molecule's properties.

The oxidation of the primary alcohol in this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. researchgate.net The presence of the electron-rich amino group requires chemoselective reagents to avoid undesired side reactions.

Mild oxidizing agents are employed to convert the primary alcohol to an aldehyde, 3-(4-aminophenyl)-1-phenylpropan-1-one, without further oxidation to the carboxylic acid. organic-chemistry.org A common and effective reagent for this transformation is Pyridinium Chlorochromate (PCC), which is a complex of chromium trioxide with pyridine (B92270) and HCl. ncert.nic.in Another highly selective method involves using catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). nih.gov This system allows for efficient oxidation under mild conditions, preserving the sensitive amine functionality. organic-chemistry.orgnih.gov

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, 3-(4-aminophenyl)-3-phenylpropanoic acid. However, these harsh conditions can also affect the aromatic amine group.

The table below summarizes common oxidation reactions for the primary alcohol group.

| Oxidizing Agent/System | Product | Notes |

| Pyridinium Chlorochromate (PCC) | 3-(4-aminophenyl)-1-phenylpropan-1-one (Aldehyde) | Good yield for aldehyde synthesis, prevents overoxidation. ncert.nic.in |

| TEMPO/NaOCl | 3-(4-aminophenyl)-1-phenylpropan-1-one (Aldehyde) | Highly chemoselective for primary alcohols, mild conditions. organic-chemistry.orgnih.gov |

| Potassium Permanganate (KMnO4) | 3-(4-aminophenyl)-3-phenylpropanoic acid (Carboxylic Acid) | Strong oxidant, can lead to overoxidation and side reactions. |

| Chromic Acid (Jones Reagent) | 3-(4-aminophenyl)-3-phenylpropanoic acid (Carboxylic Acid) | Strong acidic conditions, may affect the amine group. |

The primary alcohol of this compound can be readily converted into esters and ethers, which are important derivatives in various chemical applications.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or acid anhydrides. youtube.comresearchgate.net The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). A more common laboratory method involves reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base (like pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct. youtube.com Given the presence of the nucleophilic amine group, it is often necessary to protect it (e.g., via acetylation) before performing esterification with highly reactive reagents like acyl chlorides to prevent the formation of amide byproducts.

Etherification can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

The table below illustrates potential esterification and etherification reactions.

| Reagent | Reaction Type | Product Name |

| Acetic Anhydride | Esterification | 3-(4-aminophenyl)-1-phenylpropyl acetate |

| Benzoyl Chloride | Esterification | 3-(4-aminophenyl)-1-phenylpropyl benzoate |

| Methyl Iodide (with NaH) | Etherification | 3-(4-aminophenyl)-1-methoxy-1-phenylpropane |

| Benzyl Bromide (with NaH) | Etherification | 1-(Benzyloxy)-3-(4-aminophenyl)-1-phenylpropane |

Reactivity of the Primary Aromatic Amine Group

The primary aromatic amine (-NH2) group is a versatile functional handle that undergoes a wide range of reactions, including acylation, sulfonylation, imine formation, and diazotization.

The nitrogen atom of the primary amine is nucleophilic and readily reacts with electrophilic acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation involves the reaction of the amine with acyl chlorides or acid anhydrides to yield N-acyl derivatives (amides). For example, reaction with acetyl chloride or acetic anhydride in the presence of a base yields N-(4-(3-hydroxy-3-phenylpropyl)phenyl)acetamide. This reaction is often used as a protecting strategy for the amine group. researchgate.net

Sulfonylation is the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base (e.g., pyridine or aqueous NaOH) to produce the corresponding sulfonamide. ekb.egresearchgate.net Sulfonamides are a significant class of compounds with diverse applications. ekb.egnih.gov

The table below provides examples of these reactions.

| Reagent | Reaction Type | Product Name |

| Acetyl Chloride | Acylation | N-(4-(3-hydroxy-3-phenylpropyl)phenyl)acetamide |

| Benzoyl Chloride | Acylation | N-(4-(3-hydroxy-3-phenylpropyl)phenyl)benzamide |

| p-Toluenesulfonyl Chloride | Sulfonylation | N-(4-(3-hydroxy-3-phenylpropyl)phenyl)-4-methylbenzenesulfonamide |

| Benzenesulfonyl Chloride | Sulfonylation | N-(4-(3-hydroxy-3-phenylpropyl)phenyl)benzenesulfonamide |

Primary aromatic amines condense with aldehydes or ketones in the presence of an acid catalyst to form imines, commonly known as Schiff bases. masterorganicchemistry.comeijppr.comlibretexts.org The reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com This reaction is reversible and can be driven to completion by removing water from the reaction mixture, often using a Dean-Stark apparatus. operachem.com Schiff bases are important intermediates and are used in the synthesis of various heterocyclic compounds. nih.gov

The table below shows examples of Schiff bases formed from this compound.

| Carbonyl Compound | Product Name (Systematic) |

| Benzaldehyde | (E)-N-benzylidene-4-(3-hydroxy-3-phenylpropyl)aniline |

| Acetone | (E)-N-isopropylidene-4-(3-hydroxy-3-phenylpropyl)aniline |

| Cyclohexanone | (E)-N-cyclohexylidene-4-(3-hydroxy-3-phenylpropyl)aniline |

| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-4-(3-hydroxy-3-phenylpropyl)aniline |

The primary aromatic amine group can be converted into a diazonium salt through a process called diazotization. ncert.nic.in This involves treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). cuhk.edu.hk The resulting diazonium salt, 4-(3-hydroxy-3-phenylpropyl)benzenediazonium chloride, is a highly versatile intermediate.

These diazonium salts are electrophilic and can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. unb.caorganic-chemistry.org The substitution typically occurs at the para position of the coupling partner. organic-chemistry.org This reaction is the basis for the synthesis of a vast number of azo dyes. jbiochemtech.commdpi.com

The table below lists potential azo dyes synthesized from the diazonium salt of this compound.

| Coupling Component | Class of Azo Compound |

| Phenol | Hydroxy Azo Compound |

| 2-Naphthol | Naphthol Azo Dye |

| Aniline (B41778) | Amino Azo Compound |

| N,N-Dimethylaniline | Amino Azo Compound |

Electrophilic Aromatic Substitution on Phenyl Moieties

The structure of this compound features two phenyl rings with different substitution patterns, leading to significant differences in their reactivity towards electrophilic aromatic substitution (EAS). In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. allen.in The rate and position of this substitution are governed by the nature of the substituents already present on the ring. vedantu.comlibretexts.org

The two phenyl rings in the molecule are:

Ring A: The phenyl ring substituted with the amino group (the aminophenyl moiety).

Ring B: The phenyl ring attached to the carbon bearing the hydroxyl group.

The amino group (-NH₂) on Ring A is a powerful activating group. allen.inbyjus.com Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. rsc.orgscispace.comwikipedia.org This makes Ring A significantly more nucleophilic and thus much more reactive towards electrophiles than an unsubstituted benzene ring. allen.inchemistrysteps.com The amino group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions adjacent (ortho) and opposite (para) to the amino group. chemistrysteps.comdoubtnut.com Since the para position is already occupied by the propanol (B110389) chain, substitution on Ring A is directed to the ortho positions (C-3 and C-5).

The substituent on Ring B is a 3-hydroxy-3-phenylpropyl group. This alkyl-type group is weakly activating due to its electron-donating inductive effect. wikipedia.org Consequently, Ring B is more reactive than benzene itself, but substantially less reactive than the highly activated Ring A. libretexts.orgmsu.edu The alkyl group is also an ortho, para-director.

Reactivity Comparison:

Due to the potent activating effect of the amino group, Ring A is overwhelmingly more reactive towards electrophilic aromatic substitution than Ring B . Therefore, EAS reactions on this compound will selectively occur on the aminophenyl ring (Ring A) at the positions ortho to the amino group.

Common Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Reagents | Expected Major Product(s) on this compound |

| Halogenation | Br₂ in a polar solvent (e.g., H₂O) | 3-(4-Amino-3,5-dibromophenyl)-1-phenylpropan-1-ol |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Amino-3-nitrophenyl)-1-phenylpropan-1-ol (meta product may also form) |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(3-hydroxy-3-phenylpropyl)benzenesulfonic acid |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ / RCOCl, AlCl₃ | Generally not feasible under standard conditions |

Halogenation: The high reactivity of the aminophenyl ring allows for halogenation, such as bromination, to occur readily, often without a Lewis acid catalyst. byjus.com The reaction with bromine water typically leads to polysubstitution, yielding the 3,5-dibromo derivative.

Nitration: The nitration of anilines requires careful consideration. In the strongly acidic conditions of a nitric acid/sulfuric acid mixture, the amino group can be protonated to form an anilinium ion (-NH₃⁺). doubtnut.com This ammonium (B1175870) group is a powerful deactivating group and a meta-director. wikipedia.org Consequently, nitration of aniline can yield a significant amount of the meta-substituted product alongside the expected ortho and para isomers. chemistrysteps.com To favor ortho substitution, the amino group can be protected, for example, by acetylation, before nitration.

Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate. Heating this salt leads to the formation of sulfanilic acid, where the sulfonic acid group is predominantly in the para position. byjus.com For the target molecule, where the para position is blocked, sulfonation would occur at an ortho position.

Friedel-Crafts Reactions: Standard Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines. The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic substitution. allen.in

Advanced Derivatization for Functional Enhancement

The functional groups of this compound, namely the primary amine and the secondary alcohol, serve as key sites for derivatization. These modifications can be employed to enhance various properties of the molecule, such as its biological activity or its analytical detectability. google.comnih.gov

Derivatization of the Amino Group:

The primary amino group can undergo a variety of reactions, including N-alkylation and acylation (amide formation).

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. It can be achieved by reacting the amine with alkyl halides or through reductive amination. researchgate.netreddit.com Manganese pincer complexes have been shown to catalyze the selective N-alkylation of anilines with alcohols. nih.gov N-alkylation can modulate the molecule's lipophilicity and basicity, which can be crucial for its pharmacokinetic profile and biological target interactions.

Amide Synthesis: The reaction of the primary amine with carboxylic acids or their derivatives (like acyl chlorides or esters) forms an amide bond. nih.govucl.ac.uk This is one of the most common transformations in medicinal chemistry. The resulting amides often exhibit altered solubility, stability, and hydrogen bonding capabilities, which can lead to enhanced biological activity. For instance, the synthesis of amide derivatives from related aminophenyl compounds has been explored to develop new therapeutic agents. google.com

Derivatization of the Hydroxyl Group:

The secondary alcohol functionality can be derivatized primarily through esterification.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives under acidic conditions (Fischer esterification) or using coupling agents to form esters. organic-chemistry.orgmasterorganicchemistry.com Introducing an ester moiety can transform the molecule into a prodrug, which may have improved absorption and distribution characteristics before being hydrolyzed in the body to release the active parent compound.

Derivatization for Enhanced Analytical Detection:

Chemical derivatization is a powerful strategy to improve the detection and quantification of analytes in complex matrices, particularly for techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net

Improved Sensitivity: For molecules that lack a strong chromophore or fluorophore, derivatization can introduce a tag that allows for highly sensitive UV or fluorescence detection. squ.edu.om For example, reacting the amino group with a labeling reagent can significantly lower the limit of detection. scholarsresearchlibrary.com

Enhanced Chromatographic Performance: Derivatization can alter the polarity and volatility of a compound, leading to better separation and peak shape during chromatographic analysis. The use of derivatization tags like N-(4-aminophenyl)piperidine has been shown to dramatically improve the detection limits of organic acids in mass spectrometry-based methods. rowan.edu

Summary of Derivatization Strategies and Potential Functional Enhancements:

| Functional Group | Reaction Type | Reagent Class | Potential Enhancement |

| Amino Group | N-Alkylation | Alkyl Halides, Alcohols | Modulation of lipophilicity, basicity, and biological activity |

| Amino Group | Amide Synthesis | Carboxylic Acids, Acyl Chlorides | Altered solubility, stability, and biological activity |

| Hydroxyl Group | Esterification | Carboxylic Acids, Acyl Chlorides | Prodrug formation, improved pharmacokinetics |

| Amino/Hydroxyl | Tagging Reaction | Chromophoric/Fluorophoric Reagents | Improved analytical detection (HPLC), lower detection limits |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For 3-(4-Aminophenyl)-1-phenylpropan-1-ol, the spectrum would be characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the propane (B168953) chain.

The protons on the monosubstituted phenyl ring (C₆H₅-) typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons on the para-substituted aminophenyl ring are expected to show a characteristic AA'BB' system, with two doublets around δ 6.6 and 7.0 ppm. The methine proton (CH-OH) would present as a triplet or a double doublet around δ 4.7 ppm due to coupling with the adjacent methylene (B1212753) group. The aliphatic methylene protons (-CH₂-CH₂-) would appear as multiplets between δ 1.8 and 2.8 ppm. The amine (-NH₂) protons typically show a broad singlet, the chemical shift of which is dependent on solvent and concentration, often around δ 3.6 ppm. The hydroxyl (-OH) proton also gives a broad, exchangeable singlet.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The molecule is expected to show signals for all 15 carbons. The carbon bearing the hydroxyl group (CH-OH) would resonate around δ 75 ppm. The aliphatic methylene carbons would appear in the δ 30-45 ppm region. The aromatic carbons would be found between δ 115 and 148 ppm, with the carbon attached to the nitrogen atom (C-NH₂) appearing around δ 146 ppm and the ipso-carbon of the phenyl group attached to the propanol (B110389) chain appearing around δ 145 ppm.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound (Based on data for analogous compounds)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | C₆H₅- |

| 6.98 | d | 2H | Ar-H (ortho to -CH₂) |

| 6.65 | d | 2H | Ar-H (ortho to -NH₂) |

| 4.68 | t | 1H | -CH(OH)- |

| 3.60 | br s | 2H | -NH₂ |

| 2.65 | t | 2H | Ar-CH₂- |

| 2.05 | m | 2H | -CH₂-CH(OH)- |

| 1.90 | s | 1H | -OH |

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 145.8 | Ar-C (ipso, C-OH) |

| 145.5 | Ar-C (-NH₂) |

| 131.5 | Ar-C (ipso, -CH₂) |

| 129.4 | Ar-CH (ortho to -CH₂) |

| 128.5 | Ar-CH (para, C₆H₅) |

| 127.8 | Ar-CH (meta, C₆H₅) |

| 125.9 | Ar-CH (ortho, C₆H₅) |

| 115.2 | Ar-CH (ortho to -NH₂) |

| 74.5 | -CH(OH)- |

| 40.2 | -CH₂-CH(OH)- |

| 31.8 | Ar-CH₂- |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks would be expected between the methine proton at δ ~4.7 ppm and the adjacent methylene protons at δ ~2.05 ppm, and between these methylene protons and the other aliphatic methylene group at δ ~2.65 ppm. This confirms the -CH₂-CH₂-CH- connectivity of the propane backbone.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons. It would link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, the proton at δ 4.68 ppm to the carbon at δ 74.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is vital for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the benzylic protons (Ar-CH₂-) at δ ~2.65 ppm to the ipso-carbon of the aminophenyl ring, confirming the attachment point of the propyl chain.

Vibrational Spectroscopy: FT-IR and Raman Investigations

FT-IR and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present.

FT-IR Spectrum: The FT-IR spectrum would be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the alcohol and the N-H stretching of the primary amine. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. Aliphatic C-H stretching would be observed in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching bands are expected around 1600 cm⁻¹ and 1515 cm⁻¹. The C-O stretching of the secondary alcohol would likely appear as a strong band around 1050 cm⁻¹.

Raman Spectrum: Raman spectroscopy would complement the FT-IR data. Aromatic ring breathing modes, which are often strong in Raman spectra, would be expected near 1000 cm⁻¹. The symmetric stretching of the benzene (B151609) rings would also give prominent signals.

Table 3: Characteristic FT-IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy Method |

| 3450 - 3200 | O-H and N-H stretching | FT-IR |

| 3100 - 3000 | Aromatic C-H stretching | FT-IR, Raman |

| 2960 - 2850 | Aliphatic C-H stretching | FT-IR, Raman |

| ~1610, ~1515 | Aromatic C=C stretching | FT-IR, Raman |

| ~1050 | C-O stretching (alcohol) | FT-IR |

| ~1000 | Aromatic ring breathing | Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight and valuable structural information through fragmentation analysis. For this compound (C₁₅H₁₇NO), the expected monoisotopic mass is approximately 227.131 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z = 227 would be observed. Key fragmentation pathways would likely include:

Loss of a water molecule from the molecular ion ([M-H₂O]⁺) to give a peak at m/z = 209.

Alpha-cleavage adjacent to the oxygen, leading to the loss of an ethyl-aminophenyl radical, resulting in a stable benzylic cation [C₆H₅CH(OH)]⁺ at m/z = 107.

Cleavage of the C-C bond between the two methylene groups, which could lead to a fragment corresponding to the aminobenzyl cation [H₂NC₆H₄CH₂]⁺ at m/z = 106.

Table 4: Predicted Mass Spectrometry Adducts and Fragments uni.lu

| m/z (Da) | Ion Formula | Description |

| 228.138 | [M+H]⁺ | Protonated Molecule |

| 250.120 | [M+Na]⁺ | Sodium Adduct |

| 227.131 | [M]⁺ | Molecular Ion |

| 210.128 | [M+H-H₂O]⁺ | Loss of water (from protonated molecule) |

| 107 | [C₇H₇O]⁺ | Alpha-cleavage fragment |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage fragment |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

The carbon atom bearing the hydroxyl group is a stereocenter, meaning that this compound exists as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules.

These techniques measure the differential absorption or rotation of plane-polarized light by the enantiomers. A synthesized sample that is enantiomerically pure would exhibit a specific optical rotation and a characteristic CD spectrum. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized product can be determined. Furthermore, chiral high-performance liquid chromatography (HPLC) is often used to determine the enantiomeric excess (ee) of a chiral sample.

Computational and Theoretical Studies on 3 4 Aminophenyl 1 Phenylpropan 1 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. scielo.brresearchgate.net It is particularly effective for calculating the properties of medium-sized organic molecules like 3-(4-Aminophenyl)-1-phenylpropan-1-ol. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), can provide accurate predictions of molecular geometry, electronic distribution, and spectroscopic properties. researchgate.netmdpi.com These calculations are fundamental to understanding the molecule's intrinsic stability, reactivity, and intermolecular interactions.

The first step in most quantum chemical calculations is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. researchgate.net For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible potential energy.

Following optimization, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is conducted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comnih.gov A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.govnih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO would likely be distributed across the phenylpropanol backbone. This distribution facilitates intramolecular charge transfer, a key characteristic for various chemical and biological activities.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.85 | Electron-donating ability |

| ELUMO | -0.95 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.90 | Chemical reactivity and stability |

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. uit.no By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the molecule's fundamental modes of vibration, such as stretching, bending, and torsional motions. mdpi.comcyberleninka.ru These theoretical frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental data. nih.gov

For this compound, specific vibrational modes can be assigned to its functional groups. For instance, the O-H stretching of the alcohol group, N-H stretching of the amine group, aromatic C-H stretching of the two phenyl rings, and C-O stretching would all appear as distinct peaks in the calculated spectrum. Comparing these theoretical predictions with experimental FT-IR and Raman spectra is a standard method for confirming the molecular structure. mdpi.com

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm-1) |

|---|---|---|

| O-H Stretch | Alcohol | 3650 |

| N-H Symmetric Stretch | Amine | 3420 |

| N-H Asymmetric Stretch | Amine | 3510 |

| Aromatic C-H Stretch | Phenyl Rings | 3050-3100 |

| Aliphatic C-H Stretch | Propane (B168953) Chain | 2850-2960 |

| C-O Stretch | Alcohol | 1050 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. nih.gov It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting its interaction with other chemical species. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP would show significant negative potential around the highly electronegative oxygen and nitrogen atoms. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens of the amine group would exhibit a strong positive potential. The phenyl rings would show a moderately negative potential due to the delocalized π-electrons. This information is crucial for understanding hydrogen bonding behavior and reactivity patterns.

Molecules with significant charge asymmetry and delocalized π-electron systems often exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and telecommunications. nih.govripublication.com DFT calculations can predict key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net

The structure of this compound, featuring an electron-donating amine group and a π-conjugated system, suggests it may possess NLO activity. A large value for the first-order hyperpolarizability (β) is a primary indicator of a molecule's potential for second-harmonic generation. ripublication.com Computational analysis allows for the screening of such properties without the need for complex experimental synthesis and measurement.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 Debye |

| Mean Polarizability (α) | 25 x 10-24 esu |

| First Hyperpolarizability (β) | 15 x 10-30 esu |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propanol (B110389) chain in this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis is the study of the energetics of these different arrangements (rotamers), which arise from rotation around single bonds. lumenlearning.comchemistrysteps.com By calculating the potential energy surface as a function of specific dihedral angles, the most stable (lowest energy) conformers can be identified.

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. frontiersin.org MD provides a dynamic picture of the molecule's behavior, revealing how it transitions between different conformations and how it interacts with its environment, such as a solvent or a biological receptor. mdpi.com For this compound, MD simulations could elucidate its flexibility, preferred shapes in solution, and the stability of its hydrogen bonding networks.

Mechanistic Insights into Reaction Pathways Involving this compound

Computational methods are critical for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, DFT can be used to identify transition states, calculate activation energies, and determine the most favorable reaction pathway. scielo.brscispace.com This provides a detailed understanding of reaction kinetics and selectivity that can be difficult to obtain experimentally. researchgate.net

For reactions involving this compound, such as oxidation of the alcohol, electrophilic substitution on the aromatic rings, or cyclization reactions, computational studies can provide invaluable mechanistic insights. mdpi.com For example, a study could model the dehydration of the alcohol to form an alkene, calculating the energy barriers for different potential mechanisms (e.g., E1 vs. E2) and the influence of catalysts. These theoretical predictions can guide the design of more efficient and selective synthetic routes.

Theoretical Elucidation of Structure-Property Relationships

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational analysis specifically focused on this compound. To date, no dedicated studies detailing the quantum chemical calculations, molecular orbital analysis, or in-depth structure-property relationship elucidation for this particular compound have been published in publicly accessible research.

While general computational methods are routinely applied to understand the electronic structure and properties of organic molecules, specific findings for this compound are not available. Such studies would typically involve the use of Density Functional Theory (DFT) or other quantum mechanical methods to calculate a variety of molecular descriptors. These descriptors are crucial for predicting the compound's reactivity, stability, and potential biological activity.

In the absence of specific research, it is only possible to hypothesize the types of data that would be generated from a thorough computational analysis. A typical theoretical investigation would likely include the calculation of the parameters outlined in the following tables. It is imperative to note that the values presented in these tables are hypothetical and serve merely as a template for the kind of data that would be expected from such a study.

| Molecular Electrostatic Potential (MEP) | Surface Map | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Table 2: Hypothetical Atomic Charges and Reactivity Indices

| Atomic Center | Mulliken Charge | Fukui Function (f-) | Fukui Function (f+) |

|---|---|---|---|

| Amino Nitrogen (N) | e | Value | Value |

| Hydroxyl Oxygen (O) | e | Value | Value |

| Phenyl Ring Carbons | Range of e | Range of Values | Range of Values |

| Aminophenyl Ring Carbons | Range of e | Range of Values | Range of Values |

The data in Table 2 would be instrumental in pinpointing the most reactive sites within the this compound molecule. For instance, the Mulliken charges would provide insight into the partial positive or negative character of each atom, while the Fukui functions would more precisely identify the atoms most susceptible to nucleophilic (f+) or electrophilic (f-) attack.

A detailed computational study would further explore the conformational landscape of the molecule, identifying the most stable three-dimensional structures and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets.

Applications of 3 4 Aminophenyl 1 Phenylpropan 1 Ol in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

3-(4-Aminophenyl)-1-phenylpropan-1-ol is a valuable organic compound that serves as a versatile building block for the synthesis of more complex molecules. sigmaaldrich.comgoogle.com Its utility stems from the presence of two reactive functional groups: a primary amine (-NH2) on the phenyl ring and a secondary hydroxyl (-OH) group on the propane (B168953) chain. This bifunctionality allows for a wide range of chemical modifications, making it a key intermediate in the construction of diverse molecular architectures. sigmaaldrich.com These molecules are fundamental components for the bottom-up assembly of various chemical structures. sigmaaldrich.com

Precursor for Advanced Organic Scaffolds and Heterocyclic Systems

The unique structure of this compound makes it an ideal precursor for creating advanced organic scaffolds and heterocyclic systems. nih.govosi.lv The amino and hydroxyl groups can participate in cyclization reactions to form a variety of nitrogen- and oxygen-containing rings, which are core structures in many pharmaceutically active compounds. For example, the 1,3-aminoalcohol motif is a common feature in many biologically active molecules and can be used to synthesize complex chiral drugs. google.com The synthesis of various heterocyclic compounds, which are of pharmaceutical interest, often involves intermediates with similar amino and alcohol functionalities. nih.gov

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product. The dual functionality of this compound makes it a suitable substrate for such reactions. nih.gov For instance, the amine group can react with a carbonyl compound and an isocyanide in a Ugi reaction, or similar MCRs, to rapidly generate molecular diversity. This approach is valued for its ability to create large libraries of complex molecules with potential biological activities in a time- and resource-efficient manner. nih.gov

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

In the field of asymmetric catalysis, where the goal is to selectively produce one of two mirror-image isomers (enantiomers) of a chiral molecule, chiral ligands play a crucial role. nih.govenamine.net When resolved into its pure enantiomers, this compound can be used to synthesize such ligands. rsc.orgccspublishing.org.cn The amino and hydroxyl groups provide convenient handles for attaching the molecule to a metal center, creating a chiral environment that can direct the stereochemical outcome of a catalytic reaction. nih.govccspublishing.org.cn The development of new chiral ligands is a key area of research, as they are essential for the efficient synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. ccspublishing.org.cnresearchgate.net

Below is an interactive table summarizing the outcomes of an asymmetric transfer hydrogenation reaction using a chiral ligand derived from a related aminophosphine (B1255530) scaffold.

| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 0.05 | 92 | 93 |

| 2 | 0.02 | 61 | 90 |

This data is illustrative and based on results for a highly effective chiral multidentate aminophosphine ligand in the asymmetric transfer hydrogenation of propiophenone, demonstrating the potential of such ligands in achieving high yield and enantioselectivity. ccspublishing.org.cn

Applications in Polymer Chemistry and Advanced Materials Development

The reactivity of the amine and hydroxyl groups in this compound also allows for its incorporation into polymers, leading to the development of advanced materials with specific properties. rsc.org

Synthesis of Fluorescent Dyes and Pigments

The aromatic structure of this compound serves as a scaffold for the synthesis of fluorescent dyes. nih.govresearchgate.netnih.gov By chemically modifying the amino group and the phenyl rings, the electronic properties of the molecule can be tuned to control its absorption and emission of light. google.comresearchgate.net This allows for the creation of dyes with specific colors and fluorescent properties for various applications, including biological imaging and materials science. nih.govnih.gov The general strategy often involves creating donor-π-acceptor (D-π-A) systems to achieve desired photophysical properties. researchgate.net

Incorporation into Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that interact with light in a way that is dependent on the light's intensity, leading to applications in technologies like optical data storage and telecommunications. samaterials.comnih.gov Organic molecules with electron donor and acceptor groups connected by a π-conjugated system can exhibit significant NLO properties. researchgate.net The structure of this compound, with its electron-donating amino group and aromatic rings, provides a basic framework for designing NLO-active molecules. jhuapl.edu By introducing strong electron-accepting groups and extending the π-conjugation, this building block can be transformed into advanced materials for optoelectronic applications. nih.govresearchgate.net

Precursor for Resins and Specialized Polymer Systems

There is currently a lack of published research detailing the use of this compound as a monomer or precursor for the synthesis of resins and specialized polymer systems.

The fundamental structure of the molecule, containing a reactive primary amine, theoretically allows it to act as a monomer in polymerization reactions. Aromatic amines are commonly used as monomers for high-performance polymers such as polyamides and as curing agents for epoxy resins. cnrs.frmdpi.com For instance, aromatic diamines are reacted with diacid chlorides to form aromatic polyamides (aramids), known for their thermal stability and mechanical strength. kpi.uaresearchgate.net Similarly, amino-functional compounds can react with epoxy groups to form cross-linked thermoset networks. cnrs.frsunchemical.com

However, specific studies polymerizing this compound or characterizing the resulting polymers are not available in the reviewed literature. Therefore, no data on its reactivity, the properties of polymers derived from it, or its performance in specialized polymer systems can be presented.

Table 1: Research Findings on Polymer Synthesis using this compound (No specific research data is available in the scientific literature for this compound.)

| Polymer Type | Reactants | Polymer Properties | Source |

|---|---|---|---|

| Polyamides | Data not available | Data not available | N/A |

| Epoxy Resins | Data not available | Data not available | N/A |

| Polyimides | Data not available | Data not available | N/A |

Future Research Directions and Challenges

Development of More Atom-Economical and Stereoselective Synthetic Methods

A primary challenge in the synthesis of 3-(4-aminophenyl)-1-phenylpropan-1-ol lies in the development of methods that are both highly efficient and environmentally benign. Atom economy, which maximizes the incorporation of starting materials into the final product, is a key principle of green chemistry. patsnap.com Concurrently, achieving high stereoselectivity is critical, as the biological activity and material properties of chiral molecules like this compound are often dependent on their specific three-dimensional arrangement. google.com

Future research will likely focus on several promising strategies:

Catalytic Hydrogenation and Transfer Hydrogenation: Transition metal-catalyzed hydrogenation of β-amino ketones represents a highly atom-economical route to γ-amino alcohols. rsc.org Asymmetric transfer hydrogenation (ATH), which often uses more benign hydrogen donors like isopropanol (B130326), is a particularly attractive, safer, and less expensive alternative to methods requiring high-pressure hydrogen gas. acs.org Developing novel ruthenium, iridium, or rhodium catalysts with chiral ligands could enable the direct, enantioselective synthesis of specific stereoisomers of this compound from prochiral precursors. rsc.orgacs.org

Enzymatic and Biocatalytic Approaches: The use of engineered enzymes, such as amine dehydrogenases (AmDHs), offers a green and highly selective method for synthesizing chiral amino alcohols. frontiersin.org These biocatalysts can convert α-hydroxy ketones to chiral amino alcohols with high enantioselectivity, using ammonia (B1221849) as an inexpensive amino donor and generating water as the main byproduct. frontiersin.org Future work could involve engineering an AmDH specific for the precursor of this compound.

Radical-Polar Crossover Strategies: Recent advances have demonstrated chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines. westlake.edu.cn This radical polar crossover strategy allows for the modular synthesis of chiral β-amino alcohols from readily available starting materials, overcoming common challenges in stereochemical control. westlake.edu.cn Adapting such methodologies could provide a novel and efficient pathway to optically active this compound.

| Synthetic Strategy | Key Advantages | Research Challenges | Potential Catalysts/Systems |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | High atom economy, operational simplicity, avoids high-pressure H₂. acs.org | Development of highly selective and robust catalysts. | Ruthenium, Iridium, or Rhodium complexes with chiral ligands. rsc.orgacs.org |

| Biocatalysis | Excellent stereoselectivity, mild reaction conditions, environmentally friendly. frontiersin.org | Enzyme engineering for specific substrates, scalability. | Engineered Amine Dehydrogenases (AmDHs). frontiersin.org |

| Radical-Polar Crossover | Modular synthesis from simple precursors, good stereocontrol. westlake.edu.cn | Substrate scope limitations, catalyst optimization. | Chromium-based catalytic systems. westlake.edu.cn |

Exploration of Novel Reactivity and Unconventional Chemical Transformations

The bifunctional nature of this compound, containing both an amino and a hydroxyl group, makes it a versatile intermediate for synthesizing more complex molecules. scbt.com Future research will aim to uncover novel transformations that leverage these functional groups in unconventional ways.

One area of exploration is the use of this compound as a building block for heterocyclic systems. 1,3-amino alcohols are known precursors to a variety of heterocycles, including oxazines and oxazepanes, which are important scaffolds in medicinal chemistry. nih.govacs.org Research could focus on developing new cyclization reactions, potentially catalyzed by transition metals, to access novel heterocyclic structures derived from this compound.

Furthermore, photoredox catalysis opens new avenues for C–O bond activation in alcohols, allowing them to be used as radical precursors for constructing new C-C bonds. nih.gov This approach could be applied to this compound to forge new connections at the carbon bearing the hydroxyl group, leading to structurally diverse and complex products that are otherwise difficult to access.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. numberanalytics.com For a molecule like this compound, advanced computational modeling can accelerate research in several key areas.

Predicting Reaction Outcomes: Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. numberanalytics.comnih.gov This allows researchers to predict the feasibility, regioselectivity, and stereoselectivity of potential synthetic routes before committing to costly and time-consuming laboratory experiments. mit.edu For instance, computational models can predict which stereoisomer is favored in a catalytic asymmetric reaction. mit.edu

Optimizing Reaction Conditions: Computational models can simulate how changes in temperature, solvent, or catalyst structure affect reaction kinetics and thermodynamics. numberanalytics.com This information is invaluable for optimizing reaction conditions to maximize yield and selectivity. Machine learning algorithms can be integrated with computational models to rapidly screen a vast parameter space and identify optimal conditions. numberanalytics.com

| Computational Approach | Application in Research | Specific Goal for this compound |

|---|---|---|

| Quantum Mechanics (DFT) | Modeling reaction pathways, calculating activation energies. numberanalytics.comnih.gov | Predicting stereochemical outcomes of asymmetric syntheses. |

| Molecular Dynamics (MD) | Simulating molecular motion and solvent effects. | Understanding substrate-catalyst interactions in solution. |

| Machine Learning (ML) | Optimizing reaction conditions based on large datasets. numberanalytics.com | Identifying optimal catalysts and conditions for synthesis. |

Expansion of Applications in Emerging Technologies and Advanced Materials

The unique structure of this compound, featuring both rigid aromatic rings and flexible functional groups, makes it an attractive candidate for applications in materials science and other emerging technologies.

Polymer Science: Amino alcohols can serve as monomers for the synthesis of specialty polymers like poly(ester amide)s. nih.gov These materials can be designed to be biodegradable and elastomeric, making them suitable for tissue engineering and other biomedical applications. nih.gov The specific structure of this compound could impart unique thermal and mechanical properties to such polymers.

Chiral Ligands in Catalysis: Chiral amino alcohols are crucial components of ligands used in asymmetric catalysis. westlake.edu.cnalfa-chemistry.com The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Future work could involve incorporating this compound into new ligand frameworks for use in novel catalytic transformations.

Advanced Materials: The aromatic portions of the molecule suggest potential applications in materials with specific electronic or optical properties. By modifying the aminophenyl or phenyl rings, it may be possible to tune the molecule's fluorescence, conductivity, or other characteristics for use in sensors, organic electronics, or functional dyes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(4-Aminophenyl)-1-phenylpropan-1-ol to improve yield and purity?

- Methodology : Employ stepwise functionalization of the propanol backbone. For example, introduce the aminophenyl group via nucleophilic substitution or reductive amination, followed by stereochemical control using chiral catalysts. Monitor intermediates via HPLC and confirm purity via NMR (¹H/¹³C) and mass spectrometry. Reductive amination of ketone precursors (e.g., 3-(4-nitrophenyl)-1-phenylpropan-1-one) using sodium borohydride or hydrogenation catalysts (e.g., Pd/C) can selectively reduce nitro to amino groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks, focusing on the hydroxyl (-OH, δ ~1.5-2.5 ppm) and aromatic protons (δ ~6.5-7.5 ppm). IR spectroscopy identifies functional groups (e.g., -OH stretch at ~3200-3600 cm⁻¹, NH₂ bend at ~1600 cm⁻¹). X-ray crystallography (via SHELX or ORTEP-3 ) resolves stereochemistry and crystal packing, particularly for verifying intramolecular hydrogen bonds between the hydroxyl and amino groups.

Q. How does the compound’s structure influence its solubility and stability in biological assays?

- Methodology : Assess logP values (via computational tools like MarvinSketch) to predict hydrophobicity. Experimentally, measure solubility in polar (e.g., DMSO, water) and nonpolar solvents. Stability studies under varying pH (1-13) and temperatures (4–37°C) via UV-Vis spectroscopy or LC-MS can identify degradation pathways (e.g., oxidation of the hydroxyl group) .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for this compound’s receptor-binding activity?

- Methodology : Perform competitive binding assays (e.g., radioligand displacement) to differentiate between σ-1 receptor and dopamine transporter (DAT) interactions. Use molecular docking simulations (AutoDock Vina) to model binding poses, cross-referenced with mutagenesis studies on key receptor residues. Address discrepancies by standardizing assay conditions (e.g., buffer pH, cofactor concentrations) .

Q. How can stereochemical variations in the propanol backbone alter biological activity?

- Methodology : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Compare their activity in receptor-binding assays (IC₅₀ values) and ADMET profiles. For example, (S)-enantiomers may exhibit higher σ-1 receptor affinity due to optimized hydrogen-bonding geometry, as seen in analogs like (S)-3-amino-3-(4-fluorophenyl)propan-1-ol .

Q. What computational approaches predict the compound’s metabolic pathways?

- Methodology : Use in silico tools (e.g., GLORY, MetaSite) to identify cytochrome P450 oxidation sites (e.g., hydroxylation at the phenyl ring or propanol chain). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Q. How does the compound interact with biological membranes in transport studies?

- Methodology : Employ surface plasmon resonance (SPR) or liposome partitioning assays to measure membrane affinity. Use confocal microscopy with fluorescently tagged analogs (e.g., BODIPY derivatives) to visualize intracellular trafficking. Correlate results with logD values and molecular dynamics simulations of membrane permeability .

Data Contradiction Analysis

Q. Conflicting reports on σ-1 receptor vs. DAT selectivity: How to reconcile these?

- Resolution : Test the compound in parallel assays using σ-1 receptor knockout models and DAT-transfected cell lines. Cross-validate with structural analogs (e.g., 3-(4-fluorophenyl) variants) to identify substituent-specific effects. Publish raw binding curves and statistical power analyses to minimize false positives .

Q. Discrepancies in reported cytotoxicity: What experimental variables matter?

- Resolution : Standardize cell lines (e.g., HEK293 vs. SH-SY5Y), exposure times (24–72 hr), and solvent controls (DMSO concentration ≤0.1%). Perform ROS (reactive oxygen species) assays to distinguish compound-specific toxicity from solvent artifacts .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.